Superior UGT2B7 Enzyme Inhibition Potency Compared to Acid and Extended-Chain Analogs
3-Cyclopropylpropan-1-ol demonstrates higher inhibitory potency against human UDP-glucuronosyltransferase 2B7 (UGT2B7) than its corresponding carboxylic acid (3-cyclopropylpropanoic acid) and the longer-chain homolog 4-cyclopropylbutan-1-ol. The target compound achieves an IC₅₀ of 0.0009 mM, representing a 2.2-fold improvement over the acid (IC₅₀ 0.002 mM) and a 3.3-fold improvement over 4-cyclopropylbutan-1-ol (IC₅₀ 0.003 mM) under identical assay conditions [1].
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0009 mM |
| Comparator Or Baseline | Comparator 1: 3-Cyclopropylpropanoic acid (IC₅₀ = 0.002 mM); Comparator 2: 4-Cyclopropylbutan-1-ol (IC₅₀ = 0.003 mM) |
| Quantified Difference | 2.2-fold more potent than 3-cyclopropylpropanoic acid; 3.3-fold more potent than 4-cyclopropylbutan-1-ol |
| Conditions | In vitro assay measuring inhibition of recombinant human UGT2B7 enzyme activity, using isolongifolol derivatives as reference inhibitors (Bichlmaier et al., 2007) |
Why This Matters
For researchers investigating UGT2B7-mediated glucuronidation in drug metabolism or designing isoform-selective modulators, this potency advantage directly influences the choice of tool compound to minimize confounding off-target effects.
- [1] Bichlmaier, I., Kurkela, M., Joshi, T., Siiskonen, A., Rueffer, T., Lang, H., Suchanova, B., Vahermo, M., Finel, M., & Yli-Kauhaluoma, J. (2007). Isoform-selective inhibition of the human UDP-glucuronosyltransferase 2B7 by isolongifolol derivatives. Journal of Medicinal Chemistry, 50(11), 2655-2664. View Source
